An In-depth Technical Guide to the Mechanism and Application of 4-Azide-TFP-Amide-PEG4-acid
An In-depth Technical Guide to the Mechanism and Application of 4-Azide-TFP-Amide-PEG4-acid
Abstract
4-Azide-TFP-Amide-PEG4-acid is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications in research, diagnostics, and drug development. This molecule incorporates two distinct reactive moieties at the termini of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer: a photo-activatable aryl azide (B81097) and a versatile carboxylic acid. This guide provides a detailed examination of its core mechanism of action, presents structured data on its chemical properties, and offers detailed experimental protocols for its application. Visual diagrams of its structure, reaction pathways, and experimental workflows are provided to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Core Structure and Functional Components
4-Azide-TFP-Amide-PEG4-acid is a precisely engineered molecule with four key functional components. The central feature is a tetraethylene glycol (PEG4) spacer, which imparts hydrophilicity, increases aqueous solubility, and provides a flexible connection that minimizes steric hindrance during conjugation reactions[1][2][3]. At one terminus lies a photo-reactive aryl azide group, while the other terminus features a carboxylic acid group that can be activated for reaction with primary amines[1][2][4]. The "TFP-Amide" portion of its name refers to the stable internal linkage involving a tetrafluorophenyl group.
Data Presentation: Properties of Functional Groups
The table below summarizes the key characteristics and reactivity of the functional moieties within the crosslinker.
| Functional Group | Key Properties | Reactivity | Primary Application |
| Aryl Azide | Photo-activatable with UV light (250-350 nm)[1][2]. Can also participate in "click chemistry". | Forms a highly reactive nitrene intermediate upon UV exposure, which non-selectively inserts into active C-H, N-H, or O-H bonds. Reacts with alkynes or cyclooctynes in click chemistry reactions[5][6]. | Photo-affinity labeling, covalent crosslinking to target molecules. |
| PEG4 Spacer | Hydrophilic, flexible chain of 4 ethylene (B1197577) glycol units. | Chemically stable and largely inert. | Increases reagent solubility in aqueous buffers and provides spatial separation between conjugated molecules[1][2]. |
| Carboxylic Acid | Requires activation (e.g., with EDC, DCC) to become reactive. | Activated ester reacts with primary amines (-NH₂) to form a stable amide bond[1][4]. | Conjugation to proteins (e.g., lysine (B10760008) residues), peptides, or amine-modified surfaces. |
| TFP Ester * | For comparison. Highly reactive towards primary amines. More resistant to hydrolysis than NHS esters[7][8][9]. | Reacts with primary amines to form stable amide bonds. | Amine-reactive labeling. TFP esters are an alternative to activating a carboxylic acid. |
*Note: The TFP group in 4-Azide-TFP-Amide-PEG4-acid is part of a stable internal amide linkage, not a reactive terminal ester. The properties of a terminal TFP ester are included for comparative context.
Mechanism of Action: A Dual-Functionality Approach
The core mechanism of this reagent is its ability to link two different molecules through two distinct chemical reactions. This allows for a controlled, stepwise conjugation process.
Amide Coupling via the Carboxylic Acid Terminus
The carboxylic acid group provides a handle for conjugation to molecules bearing primary amines, such as the lysine residues on a protein. This reaction is not spontaneous and requires an activation step, typically using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). The activator converts the carboxyl group into a highly reactive intermediate (e.g., an O-acylisourea ester), which is then susceptible to nucleophilic attack by a primary amine, resulting in a stable amide bond.
Covalent Bonding via the Aryl Azide Terminus
The aryl azide group is a photo-reactive moiety. In its ground state, it is relatively inert. However, upon exposure to UV light (typically between 250-350 nm), it releases nitrogen gas (N₂) and forms a highly reactive nitrene intermediate[1][2]. This nitrene can then covalently bind to a second target molecule through insertion into various chemical bonds, including C-H and N-H bonds, forming a stable covalent linkage. The fluorine atoms on the adjacent TFP ring help to stabilize the radical intermediate, enhancing the reaction[1][2].
Alternative Azide Reactivity: Click Chemistry
Beyond photo-activation, the azide group is a key component in "click chemistry," offering highly efficient and specific ligation pathways. These methods are bio-orthogonal, meaning they proceed with high efficiency in complex biological media without interfering with native biochemical processes[10].
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Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : The azide group reacts rapidly and specifically with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage[5][11][12].
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This is a copper-free alternative where the azide reacts with a strained cyclooctyne (B158145) (e.g., DBCO, BCN)[13][14]. The ring strain of the cyclooctyne drives the reaction forward without the need for a potentially cytotoxic copper catalyst.
References
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- 2. 4-Azide-TFP-Amide-PEG4-acid, 2566404-74-6 | BroadPharm [broadpharm.com]
- 3. 4-Azide-TFP-Amide-PEG4-acid | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. | Semantic Scholar [semanticscholar.org]
- 6. vectorlabs.com [vectorlabs.com]
- 7. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrafluorophenyl esters - Wikipedia [en.wikipedia.org]
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- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific Bioconjugation of a Murine Dihydrofolate Reductase Enzyme by Copper(I)-Catalyzed Azide-Alkyne Cycloaddition with Retained Activity | PLOS One [journals.plos.org]
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- 14. documents.thermofisher.com [documents.thermofisher.com]
